molecular formula C23H18N2O4S B15119685 Dimethyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]propanedioate

Dimethyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]propanedioate

Cat. No.: B15119685
M. Wt: 418.5 g/mol
InChI Key: LIGQBWZQGJAEQK-UHFFFAOYSA-N
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Description

1,3-DIMETHYL 2-[(3-CYANO-4,6-DIPHENYLPYRIDIN-2-YL)SULFANYL]PROPANEDIOATE is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a cyano group, two phenyl groups, and a sulfanyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the initial synthesis of the pyridine core, followed by functionalization steps to introduce the cyano, phenyl, and sulfanyl groups. Purification is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL 2-[(3-CYANO-4,6-DIPHENYLPYRIDIN-2-YL)SULFANYL]PROPANEDIOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

1,3-DIMETHYL 2-[(3-CYANO-4,6-DIPHENYLPYRIDIN-2-YL)SULFANYL]PROPANEDIOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL 2-[(3-CYANO-4,6-DIPHENYLPYRIDIN-2-YL)SULFANYL]PROPANEDIOATE involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the phenyl and sulfanyl groups can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-DIMETHYL 2-[(3-CYANO-4,6-DIPHENYLPYRIDIN-2-YL)SULFANYL]PROPANEDIOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C23H18N2O4S

Molecular Weight

418.5 g/mol

IUPAC Name

dimethyl 2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanylpropanedioate

InChI

InChI=1S/C23H18N2O4S/c1-28-22(26)20(23(27)29-2)30-21-18(14-24)17(15-9-5-3-6-10-15)13-19(25-21)16-11-7-4-8-12-16/h3-13,20H,1-2H3

InChI Key

LIGQBWZQGJAEQK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(=O)OC)SC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N

Origin of Product

United States

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